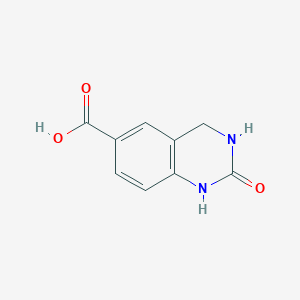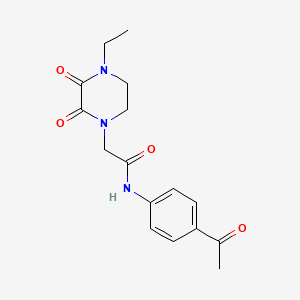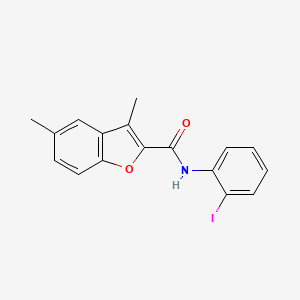
1-(3,4-Dichlorophenyl)-3-(5-((2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dichlorophenyl)-3-(5-((2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a useful research compound. Its molecular formula is C15H17Cl2N5OS2 and its molecular weight is 418.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
This compound belongs to a broader class of chemicals involved in the synthesis of derivatives with significant antibacterial and antifungal properties. For example, studies on similar thiadiazolyl urea derivatives have shown their effectiveness in creating new compounds with potential use as antibacterial agents. The synthesis of these derivatives often involves reactions with various aromatic aldehydes, urea, and thiourea, leading to a range of compounds tested for their biological activities. Notably, some synthesized compounds have displayed high activities, highlighting the compound's potential in developing new antibacterial solutions (Fathalla, Awad, & Mohamed, 2005).
Plant Growth Regulation
Derivatives of the compound have also been explored for their role in plant growth regulation. Research into N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas has uncovered that some of these derivatives possess good activity as plant growth regulators. This suggests the compound's derivatives could be beneficial in agricultural practices, providing a chemical basis for managing plant growth and development efficiently (Xin-jian, Xian-sheng, & Sheng, 2006).
Antitumor Activities
Further extending its application spectrum, derivatives of "1-(3,4-Dichlorophenyl)-3-(5-((2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)urea" have shown promising antitumor activities. Research indicates that novel thiadiazolyl urea derivatives can inhibit cancer cell growth, making them potential candidates for cancer therapy. The synthesis of these derivatives involves reactions that yield compounds tested against various cancer cell lines, with some demonstrating significant efficacy in inhibiting tumor growth (Ling, Xin, Zhong, & Jian‐xin, 2008).
Fungicidal Activities
The compound's derivatives have also been investigated for their fungicidal activities, offering another avenue for its application in protecting crops and materials from fungal infestations. Studies have reported the synthesis of specific derivatives with high effectiveness against various fungi, indicating the potential of these compounds in developing new fungicides. This area of research is crucial for agriculture and material preservation, where fungal growth can cause significant losses (Xiao-hong, 2006).
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N5OS2/c16-11-4-3-10(9-12(11)17)18-13(23)19-14-20-21-15(25-14)24-8-7-22-5-1-2-6-22/h3-4,9H,1-2,5-8H2,(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDALALSJSYIIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCSC2=NN=C(S2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzamide](/img/structure/B2879060.png)
![[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-morpholin-4-ylmethanone](/img/structure/B2879061.png)



![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide](/img/structure/B2879068.png)
![Methyl 2-[({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)amino]benzenecarboxylate](/img/structure/B2879069.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)-N'-cyclohexylurea](/img/structure/B2879070.png)
![N-(3-methoxyphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide](/img/structure/B2879075.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2879076.png)
![5-((2,6-Dimethylmorpholino)(4-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2879077.png)


![2-[2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]isoindole-1,3-dione](/img/structure/B2879082.png)